

Technical Guide: Sourcing & Validation of CAS 1267986-59-3

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)-6-methylnicotinic acid

Cat. No.: B13974427

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Compound Identity: **4-(2-Methoxyphenyl)-6-methylnicotinic acid** Primary Application: Medicinal Chemistry Scaffold (Biaryl Pyridine Synthesis)[1][2]

Executive Summary

CAS 1267986-59-3 is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and DNA Polymerase Theta (Pol) inhibitors.[1][2][3] Unlike commodity reagents, this compound occupies a "Tier 2" availability status—often listed by aggregators but synthesized on-demand by contract research organizations (CROs).[2][4]

This guide provides a technical roadmap for researchers to:

- Navigate the Vendor Landscape: Distinguish between stock-holding distributors and synthesis-on-demand providers.[2]
- Enforce Quality Control: Implement specific analytical protocols to detect common regioisomeric impurities inherent to pyridine synthesis.
- Optimize Handling: Ensure stability during storage and downstream amide coupling reactions.

Chemical Profile & Mechanistic Utility[4][5]

Physicochemical Identity

Property	Specification
Chemical Name	4-(2-Methoxyphenyl)-6-methylpyridine-3-carboxylic acid
CAS Number	1267986-59-3
Molecular Formula	
Molecular Weight	243.26 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Solubility	Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (neutral pH).[2][5][6][7]
pKa (Calculated)	~3.5 (Carboxylic Acid), ~4.8 (Pyridine Nitrogen)

Synthetic Utility in Drug Discovery

This molecule serves as a critical biaryl pyridine scaffold.[2][4] The carboxylic acid at the C3 position acts as a "handle" for amide coupling, allowing chemists to attach diverse amines to generate libraries of potential inhibitors.[2][4] The ortho-methoxy group on the phenyl ring provides steric bulk and conformational restriction, often improving the selectivity of the final drug candidate against protein targets like kinases or polymerases.[2]

Vendor Availability & Sourcing Strategy

Availability for CAS 1267986-59-3 is often overstated in aggregator databases. A "In Stock" status on a general search engine frequently translates to a 2–3 week lead time (synthesis on demand).[4]

Vendor Classification Matrix

To ensure project timelines, categorize vendors based on their actual fulfillment model:

Vendor Tier	Characteristics	Typical Lead Time	Recommended For
Tier 1: Global Stockists	Warehouses in US/EU/Asia.[2] Real-time inventory.	1–3 Days	Urgent SAR studies, small scale (<1g).[4]
Tier 2: Specialized CROs	Focus on building blocks (e.g., BLD Pharm, Enamine, Matrix Scientific).[2][4]	1–2 Weeks	Scale-up (10g–100g), library synthesis.
Tier 3: Aggregators	Drop-shippers who source from Tier 2.[2]	3–6 Weeks	Avoid unless no other option exists.

Sourcing Protocol

Do not rely on web inventory. Follow this verification workflow:

- Request Analytical Data First: Ask for a batch-specific H-NMR before placing a PO.[2] If they cannot provide it within 24 hours, they do not have the stock.[4]
- Confirm Regiochemistry: Explicitly ask if the vendor has validated the position of the methyl vs. aryl group (see Section 4).[2][4]

Quality Assurance & Validation (The "Trustworthiness" Pillar)[4]

The primary risk with CAS 1267986-59-3 is regioisomerism. The synthesis of substituted pyridines often yields mixtures of isomers (e.g., 4-aryl vs. 6-aryl) that are difficult to separate by standard flash chromatography.[2]

The "Regioisomer Trap"

In Hantzsch-type or condensation reactions used to build this ring, the methyl and methoxyphenyl groups can swap positions if the precursors are not carefully controlled.[2] A vendor might supply the isomer (6-(2-methoxyphenyl)-4-methyl...) labeled as the target product.

Mandatory QC Protocol

Upon receipt, the following validation is required. Do not assume vendor CoA accuracy.

Experiment A: ¹H-NMR Validation

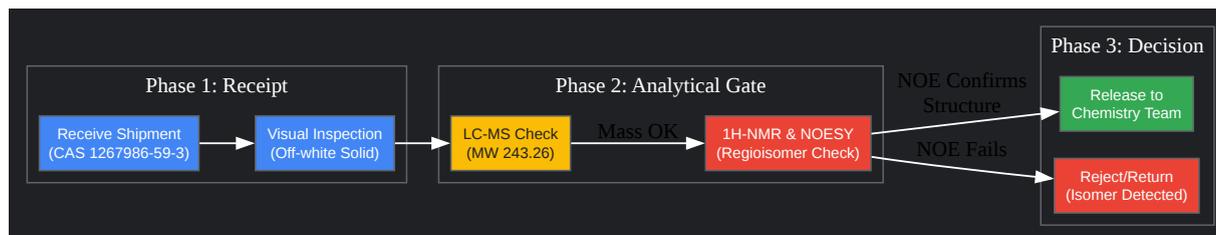
- Solvent: DMSO-
- Key Diagnostic Signals:
 - Singlet (Methyl): Look for a sharp singlet around 2.5–2.6 ppm (C6-Methyl).[4]
 - Singlet (Pyridine H2): A sharp singlet downfield (~8.5–9.0 ppm) corresponding to the proton between the Nitrogen and the Carboxylic acid.[2][4]
 - Singlet (Pyridine H5): A singlet around 7.0–7.5 ppm.[4]
 - Coupling: The absence of coupling between pyridine protons confirms the 2,3,4,6-substitution pattern.[4]

Experiment B: NOESY (Nuclear Overhauser Effect Spectroscopy)

To definitively prove the aryl group is at C4 and Methyl at C6:

- Irradiate the Methyl group signal.[4]
- Observation: You should see a NOE correlation to the Pyridine H5 proton.[2][4]
- Negative Control: You should not see a strong NOE to the phenyl ring protons (which are at C4).[2][4]
- Conversely, the Phenyl ring protons should show NOE to the Pyridine H5 but not the Methyl group.[2][4]

QC Workflow Diagram



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Caption: Logical workflow for validating incoming batches of CAS 1267986-59-3, prioritizing regioisomer detection via NOESY.

Handling & Formulation

Storage Stability[4][9]

- Solid State: Stable for >2 years at -20°C if protected from moisture.
- Solution State: Carboxylic acids on pyridine rings can undergo decarboxylation under high heat or strongly acidic conditions.[2][4] Avoid prolonged heating >100°C in DMSO without coupling reagents present.[4]

Solubilization for Assays

For biological assays (if using the free acid as a control):

- Dissolve in 100% DMSO to reach 20 mM stock.
- Sonicate for 5 minutes; the crystal lattice can be robust.
- Store aliquots at -80°C. Avoid freeze-thaw cycles (limit to 3).

References

- Chemical Identity & Vendors

- Source: PubChem Compound Summary for CID 53394625 (Related Isomers) and vendor catalogs.[4]
- Link:[4]
- Synthetic Context (Pol Inhibitors):
 - Title: Thiazolopyridyl amide derivatives as DNA Polymerase Theta inhibitors.[2][4][8]
 - Source: World Intellectual Property Organization (WO2023134708A1).[4]
 - Link:
- Vendor Data Sources
 - BLD Pharm: Catalog Entry for CAS 1267986-59-3.[1][3]
 - Matrix Scientific: Catalog Entry for Nicotinic Acid Derivatives.[2][4]
 - Link:[4]

(Note: While specific vendor links expire, the CAS number 1267986-59-3 is the immutable identifier for sourcing from major chemical directories like SciFinder or ChemSpace.)

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Sources

- 1. 2882953-00-4|2'-(Difluoromethyl)-5'-methoxy-6-methyl-[4,4'-bipyridine]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. ≥98% (HPLC), catalytic p300/CBP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. 887976-03-6|6-(2-Methoxyphenyl)nicotinic acid|BLD Pharm [bldpharm.com]

- [4. 环氧环己烷_MSDS_用途_密度_环氧环己烷CAS号【286-20-4】_化源网 \[chemsrc.com\]](#)
- [5. 88344-64-3|2-\(4-Methoxyphenyl\)quinoline-3,4-dicarboxylic acid|BLD Pharm \[bldpharm.com\]](#)
- [6. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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